Cyanidin 3-sambubioside 5-glucoside
Description
Key Structural Features:
- Flavylium backbone : Aromatic A and B rings with hydroxyl groups at C3', C4', and C5' on the B ring.
- Glycosylation pattern :
- Chloride counterion : Stabilizes the flavylium cation at acidic pH.
Isomeric variations arise from differences in glycosyl group positioning or sugar composition. For example, cyanidin 3-sambubioside (lacking the C5 glucoside) and cyanidin 3-glucoside-5-sambubioside represent positional isomers. Acylated derivatives, such as those esterified with caffeic or sinapic acid, further expand structural diversity.
Properties
Molecular Formula |
C32H39O20+ |
|---|---|
Molecular Weight |
743.6 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-7-hydroxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C32H38O20/c33-7-19-22(40)24(42)27(45)31(50-19)48-17-5-11(35)4-16-12(17)6-18(28(47-16)10-1-2-13(36)14(37)3-10)49-32-29(25(43)23(41)20(8-34)51-32)52-30-26(44)21(39)15(38)9-46-30/h1-6,15,19-27,29-34,38-45H,7-9H2,(H2-,35,36,37)/p+1/t15-,19-,20-,21+,22-,23-,24+,25+,26-,27-,29-,30+,31-,32-/m1/s1 |
InChI Key |
OLBLWNPOURNBCY-MRBLLYQQSA-O |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
Cyanidin 3-sambubioside 5-glucoside, with the molecular formula and a molecular weight of 779.1 g/mol, belongs to the class of anthocyanidin-5-O-glycosides. It is primarily found in black elderberries (Sambucus nigra) and has been detected in several other fruits and vegetables, making it a potential biomarker for dietary intake of these foods .
Antioxidant Activity
Mechanism of Action
this compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is linked to its ability to modulate signaling pathways associated with inflammation and oxidative damage .
Case Study
In vitro studies have shown that cyanidin compounds can inhibit the proliferation of cancer cell lines by promoting apoptosis and regulating cell cycle progression. For instance, research indicated that cyanidin derivatives can activate caspase-dependent pathways leading to programmed cell death in melanoma cells .
Metabolic Regulation
AMPK Pathway
Research indicates that cyanidin derivatives influence metabolic pathways via the AMP-activated protein kinase (AMPK) signaling pathway. This regulation plays a vital role in fatty acid metabolism, suggesting potential applications in metabolic disorders such as obesity and diabetes .
Table: Effects on Metabolic Pathways
| Compound | Effect on AMPK Pathway | Impact on Fatty Acid Metabolism |
|---|---|---|
| This compound | Yes | Regulates metabolism |
| Cyanidin-3-O-glucoside | Yes | Promotes lipid oxidation |
Cardiovascular Health
This compound has been studied for its role in cardiovascular health through the inhibition of angiotensin-converting enzyme (ACE), which regulates blood pressure. This inhibition may lead to improved cardiovascular outcomes .
Anti-inflammatory Properties
The compound demonstrates anti-inflammatory effects by modulating various inflammatory pathways, making it a candidate for therapeutic interventions in chronic inflammatory diseases .
Potential Applications in Disease Prevention
Cancer Prevention
The ability of this compound to induce apoptosis in cancer cells positions it as a promising agent for cancer prevention strategies. Its effects on cell cycle regulation further support its potential use in chemoprevention .
Neuroprotective Effects
There is emerging evidence suggesting that anthocyanins may provide neuroprotective benefits, potentially aiding in the prevention of neurodegenerative diseases .
Future Research Directions
Further investigation is warranted to fully elucidate the mechanisms by which this compound exerts its biological effects. Future studies should focus on:
- Clinical trials assessing its efficacy in human populations.
- Exploration of its bioavailability and metabolic pathways.
- Potential synergistic effects with other dietary compounds.
Preparation Methods
Plant Material Selection and Pretreatment
Cyanidin 3-sambubioside-5-glucoside is predominantly extracted from the fruits of Ribes biebersteinii (Berl.), a species rich in anthocyanins. Fresh or freeze-dried berries are preferred to minimize degradation. Prior to extraction, plant material is homogenized using liquid nitrogen to disrupt cell walls, enhancing solvent penetration.
Solvent Extraction Techniques
Acidified methanol is the solvent of choice due to its efficacy in stabilizing anthocyanins. A standardized protocol involves:
-
Solvent Composition : Methanol acidified with 1–3% HCl (v/v) to maintain pH < 3, preventing anthocyanin oxidation.
-
Extraction Parameters : A solid-to-solvent ratio of 1:10 (w/v), agitation at 150 rpm for 2 hours at 25°C, followed by centrifugation (10,000 × g, 15 minutes) to pellet debris.
-
Concentration : Rotary evaporation under reduced pressure (40°C) yields a crude extract, which is then lyophilized for long-term storage.
Table 1: Solvent Extraction Parameters
| Parameter | Specification |
|---|---|
| Solvent | Methanol + 1% HCl (v/v) |
| Solid-to-Solvent Ratio | 1:10 (w/v) |
| Extraction Time | 2 hours |
| Temperature | 25°C |
| Centrifugation Speed | 10,000 × g |
Acidic Hydrolysis for Aglycone Release
To confirm the anthocyanin structure, controlled acidic hydrolysis is performed:
-
Outcome : Cleaves glycosidic bonds, releasing cyanidin aglycone and free sugars (glucose, xylose), identified via thin-layer chromatography (TLC).
Chromatographic Purification Strategies
Column Chromatography Optimization
Initial purification employs C18 reversed-phase silica gel columns (40–63 µm particle size). The mobile phase consists of a gradient of water (0.1% trifluoroacetic acid) and acetonitrile:
-
Elution Profile : 10–30% acetonitrile over 60 minutes, collecting fractions at 5-minute intervals.
-
Detection : UV-Vis monitoring at 520 nm (λmax for anthocyanins).
Table 2: Column Chromatography Conditions
| Parameter | Specification |
|---|---|
| Stationary Phase | C18 Silica (40–63 µm) |
| Mobile Phase | Water (0.1% TFA) / Acetonitrile |
| Gradient | 10% → 30% Acetonitrile in 60 minutes |
| Flow Rate | 5 mL/min |
High-Performance Liquid Chromatography (HPLC)
Final purification utilizes semi-preparative HPLC:
-
Column : C18 (250 × 10 mm, 5 µm).
-
Mobile Phase : 10% formic acid in water (A) and 10% formic acid in methanol (B).
-
Gradient : 10% B → 50% B over 30 minutes.
Table 3: HPLC Purification Parameters
| Parameter | Specification |
|---|---|
| Column | C18 (250 × 10 mm, 5 µm) |
| Mobile Phase A | 10% Formic Acid in Water |
| Mobile Phase B | 10% Formic Acid in Methanol |
| Gradient | 10% B → 50% B (30 minutes) |
| Flow Rate | 20 mL/min |
Structural Elucidation and Characterization
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) :
-
1H NMR (500 MHz, CD3OD) : Key signals include δ 8.98 (H-4, aglycone), δ 5.57 (anomeric proton of sambubiosyl), and δ 5.32 (anomeric proton of glucosyl).
-
13C NMR (125 MHz, CD3OD) : Assignments confirm glycosylation at C-3 (δ 106.2) and C-5 (δ 102.1).
Mass Spectrometry (FAB-MS) :
Table 4: Key NMR Assignments
| Proton/Carbon | Chemical Shift (δ) | Assignment |
|---|---|---|
| H-4 | 8.98 ppm | Cyanidin aglycone |
| H-1' (Glc) | 5.32 ppm | C-5 Glucosyl anomeric |
| H-1'' (Samb) | 5.57 ppm | C-3 Sambubiosyl anomeric |
| C-3 | 106.2 ppm | Glycosylation site |
Validation of Glycosidic Linkages
Enzymatic hydrolysis with β-glucosidase and α-xylosidase confirms the sambubiosyl (xylose-glucose) and glucosyl linkages. Reaction products analyzed via TLC show glucose (Rf = 0.35) and xylose (Rf = 0.45) spots.
Industrial-Scale Production Considerations
While lab-scale methods are well-established, industrial production faces challenges:
-
Cost-Efficiency : HPLC purification is resource-intensive; simulated moving bed (SMB) chromatography may offer scalability.
-
Stability : Lyophilized extracts stored at -20°C retain >90% activity for 12 months, but thermal degradation occurs above 40°C.
Challenges and Methodological Limitations
Q & A
Q. What controls are essential for ensuring reproducibility in this compound cytotoxicity assays?
- Methodological Answer : Include vehicle controls (solvent-only), positive controls (e.g., doxorubicin), and negative controls (untreated cells). Normalize cell viability to ATP content (CellTiter-Glo®) or resazurin reduction. Replicate experiments across independent batches (n ≥ 3) and laboratories for inter-study validation .
Q. How can researchers standardize protocols for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Use buffered solutions (pH 2–8) and incubate at 25°C, 37°C, and 50°C. Sample at intervals (0, 1, 3, 6, 24 h) and quantify degradation via HPLC-DAD. Apply Arrhenius equation to predict shelf-life. Report degradation products via MS/MS fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
